tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the amino and cyanomethyl groups. The tert-butyl group is often introduced as a protecting group to enhance the stability of the compound during the synthesis process. Reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like tert-butyl chloroformate .
Analyse Chemischer Reaktionen
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and cyanomethyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(methylamino)azepane-1-carboxylate: This compound has a methylamino group instead of a cyanomethyl group, which may affect its reactivity and applications.
tert-Butyl 3-(dibenzylamino)azepane-1-carboxylate:
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound features a bicyclic structure, which provides different steric and electronic characteristics compared to the azepane derivative.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility of this compound in various fields.
Eigenschaften
Molekularformel |
C13H23N3O2 |
---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
tert-butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate |
InChI |
InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-9-5-4-6-13(15,10-16)7-8-14/h4-7,9-10,15H2,1-3H3 |
InChI-Schlüssel |
XOSSVDAKFZFMMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)(CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.